[1,2,4]Triazolo[4,3-b]pyridazin-8-amine - 6583-39-7

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine

Catalog Number: EVT-3285471
CAS Number: 6583-39-7
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Multiple synthetic routes have been employed for synthesizing [, , ]Triazolo[4,3-b]pyridazin-8-amine and its derivatives:

  • From substituted pyridazines: One common approach involves using substituted pyridazines as starting materials. For instance, 3,4,5-trichloropyridazine can be reacted with pyrrolidine to yield 3,4-dichloro-5-(1-pyrrolidinyl)pyridazine. Further reaction with hydrazine hydrate gives 4-chloro-3-hydrazino-5-(1-pyrrolidinyl)pyridazine, which upon cyclization with formic acid yields 8-chloro-7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazine. This can then be converted to the desired [, , ]Triazolo[4,3-b]pyridazin-8-amine derivative. []
  • From triazolopyridazine intermediates: Another strategy utilizes triazolopyridazine intermediates. For example, 6,8-disubstituted triazolo[4,3-b]pyridazines can be synthesized and further modified to introduce the desired 8-amino group. []
  • Multi-step synthesis involving ring formation: A multi-step synthesis can be employed to construct the triazolopyridazine ring system. For example, starting from phenylacetonitriles, a series of reactions involving condensation, cyclization, and amination can be performed to obtain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. []
Molecular Structure Analysis

For example, in the crystal structure of 8-amino-3-β-D-ribofuranosyl-1,2,4-triazolo[4,3-b]pyridazine, a formycin A analog, the triazolopyridazine moiety was found to be planar, with a dihedral angle of 0.51° between the pyridazine and triazole rings. []

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich nature of the triazolopyridazine system allows for electrophilic aromatic substitution reactions. For instance, formylation and bromination of [, , ]triazolo[4,3-b]pyridazine preferentially occur at the 3-position, highlighting the influence of the triazole ring's lone pairs on the reactivity. []
  • Nucleophilic Substitution: The presence of halogens or other leaving groups on the triazolopyridazine ring enables nucleophilic substitution reactions, offering a route to diversely substituted derivatives. [, ]
  • Condensation Reactions: The 8-amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, expanding the structural diversity and potential applications. []
  • N-Alkylation: The 8-amino group can be alkylated to introduce various alkyl substituents, influencing the molecule's lipophilicity and interactions with biological targets. []
Mechanism of Action

The mechanism of action of [, , ]Triazolo[4,3-b]pyridazin-8-amine derivatives varies depending on the specific derivative and its target.

  • Tankyrase Inhibition: One well-documented mechanism involves the inhibition of tankyrases (TNKSs). [, , ]Triazolo[4,3-b]pyridazin-8-amine derivatives can act as nicotinamide adenine dinucleotide (NAD) isosteres and bind to the TNKS catalytic domain, disrupting the Wnt signaling pathway. This inhibition has implications for cancer therapy, as TNKSs are involved in Wnt pathway regulation, which plays a crucial role in cell growth and proliferation. []
  • Bromodomain Inhibition: Certain derivatives exhibit potent inhibition of bromodomain and extraterminal (BET) proteins, particularly BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, affecting the expression of oncogenes like c-Myc. [, ]
  • c-Met Kinase Inhibition: Some derivatives demonstrate selective inhibition of the c-Met receptor tyrosine kinase. This inhibition disrupts the hepatocyte growth factor (HGF)/c-Met signaling axis, which is often dysregulated in cancer cells, contributing to tumor growth and metastasis. [, ]
  • Solubility: Derivatives with polar substituents generally exhibit enhanced solubility in aqueous media compared to those with non-polar groups. [, ]
  • Lipophilicity: Lipophilicity, a crucial factor for membrane permeability and biodistribution, can be modulated by introducing hydrophobic or hydrophilic substituents. []
Applications
  • Anticancer Agents: Due to their ability to inhibit targets such as TNKSs, BET proteins, and c-Met kinase, these derivatives have shown promise as potential anticancer agents. They have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in preclinical studies. [, , , ]
  • Anticonvulsants: Some derivatives, particularly 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, have exhibited potent anticonvulsant activity in animal models, suggesting potential therapeutic applications for epilepsy. []
  • Antimicrobial Agents: Certain derivatives have shown moderate to good antimicrobial activity against various microorganisms, indicating potential as leads for developing new antimicrobial drugs. [, , ]
  • Adenosine Receptor Antagonists: Specific derivatives, notably 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have demonstrated high affinity for adenosine A1 and A2 receptors. This antagonism of adenosine receptors suggests potential applications in treating depression and other neurological disorders. []
Future Directions

Future research directions for [, , ]Triazolo[4,3-b]pyridazin-8-amine and its derivatives include:

This section explores compounds structurally related to [, , ]Triazolo[4,3-b]pyridazin-8-amine, focusing on their roles in scientific research and any reported biological or chemical activities.

4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

    Compound Description: This compound is a potent and selective tankyrase inhibitor with low nanomolar activity. Crystallographic analysis revealed its mechanism of action as a nicotinamide adenine dinucleotide (NAD) isostere. Preliminary data suggest its potential as a pharmacological tool for investigating the roles of tankyrases in physiological and pathological processes [].

    Relevance: This compound represents a 6,8-disubstituted derivative of the core structure [, , ]Triazolo[4,3-b]pyridazin-8-amine. The substitution at the 8-position with a phenethyl-phenol moiety contributes to its enhanced tankyrase inhibitory activity and selectivity [].

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor that demonstrates promising anticancer activity. It exhibits excellent pharmacokinetic properties and effectively inhibits BRD4 both in vitro and in vivo, leading to c-Myc downregulation and tumor growth suppression in xenograft models [].

    Relevance: AZD5153 incorporates a 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety as part of its structure, highlighting the relevance of this heterocyclic system in developing BET inhibitors. The structural similarity to [, , ]Triazolo[4,3-b]pyridazin-8-amine lies within the triazolopyridazine core, despite variations in substitution patterns [].

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (Compound 8)

    Compound Description: Compound 8 is a highly selective c-Met inhibitor, a receptor tyrosine kinase, discovered through structure-based drug design and lead optimization. While exhibiting high selectivity for c-Met, it was found to inhibit the phosphodiesterase (PDE) family, causing cardiovascular side effects and leading to its termination as a preclinical candidate [].

    Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound, albeit with different substitutions. The presence of a methylpyrazole at the 6-position and a quinoline ring linked via an ethyl chain at the 3-position contributes to its distinct pharmacological profile [].

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. This compound demonstrates activity against both wild-type MET and clinically relevant mutants. Preclinical studies highlighted its promising pharmacokinetic profile and efficacy in inhibiting tumor growth in xenograft models [].

    Relevance: This compound incorporates a 6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl unit linked through a sulfur atom to a benzothiazole moiety. The shared [, , ]triazolo[4,3-b]pyridazine core with [, , ]Triazolo[4,3-b]pyridazin-8-amine, despite variations in the position and nature of substituents, suggests potential structure-activity relationship insights [].

8-(3-(trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives

    Compound Description: This series of compounds displayed significant inhibitory activity against the growth of Spirodela polyrhiza, a common duckweed species. Their biological effects were attributed to their molecular hydrophobicity, specifically the calculated LogP values, which influenced their chlorophyll and fresh weight inhibition [, ].

    Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core structure with [, , ]Triazolo[4,3-b]pyridazin-8-amine. The presence of a trifluoromethylphenyl group at the 8-position and a methyl group at the 6-position, along with the modification of the pyridazine ring to a pyridazinone, contributes to their distinct biological activities and physicochemical properties [, ].

Properties

CAS Number

6583-39-7

Product Name

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H,6H2

InChI Key

VQGGJIKNMDSGEQ-UHFFFAOYSA-N

SMILES

C1=C(C2=NN=CN2N=C1)N

Canonical SMILES

C1=C(C2=NN=CN2N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.